molecular formula C10H8BrN B1625931 3-(2-bromophenyl)-1H-pyrrole CAS No. 76304-46-6

3-(2-bromophenyl)-1H-pyrrole

Cat. No.: B1625931
CAS No.: 76304-46-6
M. Wt: 222.08 g/mol
InChI Key: WXVLZMSELDLGFH-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1H-pyrrole: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a bromophenyl group at the third position

Scientific Research Applications

Chemistry: 3-(2-Bromophenyl)-1H-pyrrole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological target. For example, many pyrrole derivatives have been found to have antimicrobial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromobenzaldehyde and pyrrole.

    Condensation Reaction: The 2-bromobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various nucleophiles (e.g., amines, thiols) are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products:

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Nucleophilic Substitution: Products include substituted pyrroles with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Comparison with Similar Compounds

    3-(2-Chlorophenyl)-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1H-pyrrole: Similar structure with a fluorine atom instead of bromine.

    3-(2-Iodophenyl)-1H-pyrrole: Similar structure with an iodine atom instead of bromine.

Uniqueness: 3-(2-Bromophenyl)-1H-pyrrole is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in specific halogen bonding interactions, which may not be possible with other halogens. Additionally, the size and electronegativity of bromine can affect the compound’s overall properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

3-(2-bromophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVLZMSELDLGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506171
Record name 3-(2-Bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76304-46-6
Record name 3-(2-Bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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